molecular formula C18H16N6O2 B079764 Disperse Red 73 CAS No. 12270-46-1

Disperse Red 73

Cat. No.: B079764
CAS No.: 12270-46-1
M. Wt: 348.4 g/mol
InChI Key: QEORVDCGZONWCJ-UHFFFAOYSA-N
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Description

Disperse Red 73 is a synthetic azo dye commonly used in the textile industry for dyeing polyester and other hydrophobic fibers. It is known for its bright red color and excellent dyeing properties. The compound is characterized by its molecular formula C18H16N6O2 and molecular weight of 348.36 g/mol . This compound is also recognized for its potential mutagenic effects, making its environmental impact a subject of concern .

Mechanism of Action

The mechanism of action of Disperse Red 73 involves the attack of the hydroxyl radical at the azo (N=N) site or on a C–N group . The subsequent rupture of the N=N bond was found to be less favorable compared to the C–N bond rupture .

Safety and Hazards

Disperse Red 73 should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should also be avoided .

Future Directions

The high polarizability response of Disperse Red 73 suggests that it is a promising candidate for tailor-made photonic and optoelectronic device development . Additionally, its degradation by hydroxyl radical indicates potential for detoxification of industrial wastes containing this dye .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Red 73 is synthesized through a diazotization reaction followed by coupling. The process involves the diazotization of 2-cyano-4-nitroaniline and subsequent coupling with N-ethyl-N-cyanoethylaniline . The reaction conditions typically include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediates.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the diazotization and coupling reactions are carried out under optimized conditions to maximize yield and purity. The dye is then purified through filtration and recrystallization processes to obtain the final product in its powdered form .

Comparison with Similar Compounds

  • Disperse Red 1
  • Azobenzene
  • Disperse Orange 3
  • Disperse Yellow 7

Properties

IUPAC Name

2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-2-23(11-3-10-19)16-6-4-15(5-7-16)21-22-18-9-8-17(24(25)26)12-14(18)13-20/h4-9,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEORVDCGZONWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044601
Record name 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16889-10-4
Record name 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16889-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fantagen-rubine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISPERSE RED 73
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74YM5L40XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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